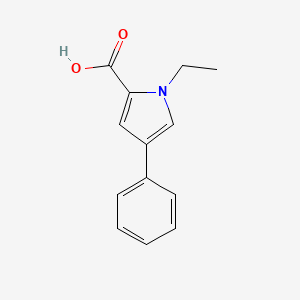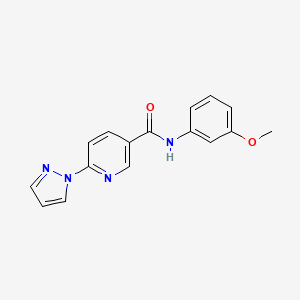
4-(1-Aminoethyl)-3-methylphenol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Aminoethyl)-3-methylphenol;hydrochloride is an organic compound with the molecular formula C9H13NO. It is a phenolic compound with an aminoethyl group attached to the benzene ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Mécanisme D'action
Target of Action
The primary target of 4-(1-Aminoethyl)-3-methylphenol;hydrochloride, also known as Y-27632, is the Rho-associated protein kinase (ROCK) family of protein kinases . This compound inhibits the kinase activity of both ROCK-I and ROCK-II . It also targets cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha .
Mode of Action
Y-27632 acts by inhibiting the Rho-associated protein kinase (ROCK) signaling pathways . It selectively inhibits p160ROCK, although it does inhibit other protein kinases such as PKCs at higher concentrations . This inhibition is reversed by ATP in a competitive manner, suggesting that these compounds inhibit the kinases by binding to the catalytic site .
Biochemical Pathways
The inhibition of ROCK signaling pathways by Y-27632 affects various biochemical pathways. ROCK is involved in various cellular functions, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion and motility, and gene expression . By inhibiting ROCK, Y-27632 can affect these processes and lead to various downstream effects.
Pharmacokinetics
It’s known that the compound is taken up by cells in a temperature- and time-dependent and saturable manner, and this uptake is competed with unlabeled y-27632 . No concentrated accumulation was found, suggesting that the uptake is a carrier-mediated facilitated diffusion .
Result of Action
The inhibition of ROCK by Y-27632 has various molecular and cellular effects. For example, it has been shown to stimulate significant neurite growth in cultured dorsal root ganglion neurons exposed to inhibitory substrates . In spinal cord-lesioned rodents, systemic administration of Y-27632 reversed the active RhoA signal around the injury area .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature can affect the uptake of the compound by cells . .
Analyse Biochimique
Biochemical Properties
It’s structurally similar to Y-27632, a known inhibitor of Rho-associated protein kinase . This suggests that 4-(1-Aminoethyl)-3-methylphenol hydrochloride might interact with similar enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Studies on Y-27632 have shown that it can affect various types of cells and cellular processes . It’s plausible that 4-(1-Aminoethyl)-3-methylphenol hydrochloride might have similar influences on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 4-(1-Aminoethyl)-3-methylphenol hydrochloride is not well established. Given its structural similarity to Y-27632, it might exert its effects at the molecular level through similar mechanisms. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that 4-(1-Aminoethyl)-3-methylphenol hydrochloride is involved in are not well known. It’s plausible that it might interact with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Future studies should focus on understanding any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-3-methylphenol;hydrochloride typically involves the reaction of 3-methylphenol with ethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 100°C, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Aminoethyl)-3-methylphenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Applications De Recherche Scientifique
4-(1-Aminoethyl)-3-methylphenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Aminoethyl)phenol: Similar structure but lacks the methyl group.
3-Methylphenol: Lacks the aminoethyl group.
4-Aminophenol: Lacks both the methyl and aminoethyl groups.
Uniqueness
4-(1-Aminoethyl)-3-methylphenol;hydrochloride is unique due to the presence of both the aminoethyl and methyl groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
4-(1-aminoethyl)-3-methylphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-6-5-8(11)3-4-9(6)7(2)10;/h3-5,7,11H,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUBJTISDWGUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B2761613.png)

![1-[4-(Aminomethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B2761620.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2761621.png)
![2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2761622.png)
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2761623.png)


![N-(2,5-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2761628.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide](/img/structure/B2761632.png)

